Cas no 1536154-98-9 (3-amino-3-{imidazo1,2-apyridin-2-yl}propanoic acid)

3-Amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid is a heterocyclic amino acid derivative featuring an imidazo[1,2-a]pyridine core, which imparts unique structural and electronic properties. This compound is of interest in medicinal chemistry and drug discovery due to its potential as a building block for biologically active molecules. The imidazo[1,2-a]pyridine moiety enhances binding affinity and selectivity in target interactions, while the amino acid functionality allows for further derivatization or incorporation into peptide-like structures. Its balanced hydrophilicity and rigidity make it suitable for optimizing pharmacokinetic properties. The compound is also valuable in academic research for studying enzyme inhibition or receptor modulation. High purity and well-defined synthetic pathways ensure reproducibility for experimental applications.
3-amino-3-{imidazo1,2-apyridin-2-yl}propanoic acid structure
1536154-98-9 structure
Product name:3-amino-3-{imidazo1,2-apyridin-2-yl}propanoic acid
CAS No:1536154-98-9
MF:C10H11N3O2
Molecular Weight:205.213241815567
CID:5939746
PubChem ID:65618117

3-amino-3-{imidazo1,2-apyridin-2-yl}propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid
    • Imidazo[1,2-a]pyridine-2-propanoic acid, β-amino-
    • 3-amino-3-{imidazo1,2-apyridin-2-yl}propanoic acid
    • 3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid
    • EN300-1855671
    • 1536154-98-9
    • AKOS014956742
    • CS-0345634
    • インチ: 1S/C10H11N3O2/c11-7(5-10(14)15)8-6-13-4-2-1-3-9(13)12-8/h1-4,6-7H,5,11H2,(H,14,15)
    • InChIKey: ULZWLHGSXUVHPH-UHFFFAOYSA-N
    • SMILES: C(C1=CN2C=CC=CC2=N1)(N)CC(=O)O

計算された属性

  • 精确分子量: 205.085126602g/mol
  • 同位素质量: 205.085126602g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 247
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -2.1
  • トポロジー分子極性表面積: 80.6Ų

じっけんとくせい

  • 密度みつど: 1.43±0.1 g/cm3(Predicted)
  • 酸度系数(pKa): 2.76±0.12(Predicted)

3-amino-3-{imidazo1,2-apyridin-2-yl}propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1855671-2.5g
3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid
1536154-98-9
2.5g
$1370.0 2023-09-18
Enamine
EN300-1855671-0.1g
3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid
1536154-98-9
0.1g
$615.0 2023-09-18
Enamine
EN300-1855671-5.0g
3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid
1536154-98-9
5g
$3273.0 2023-06-02
Enamine
EN300-1855671-1.0g
3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid
1536154-98-9
1g
$1129.0 2023-06-02
Enamine
EN300-1855671-10g
3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid
1536154-98-9
10g
$3007.0 2023-09-18
Enamine
EN300-1855671-10.0g
3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid
1536154-98-9
10g
$4852.0 2023-06-02
Enamine
EN300-1855671-0.25g
3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid
1536154-98-9
0.25g
$642.0 2023-09-18
Enamine
EN300-1855671-0.05g
3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid
1536154-98-9
0.05g
$587.0 2023-09-18
Enamine
EN300-1855671-0.5g
3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid
1536154-98-9
0.5g
$671.0 2023-09-18
Enamine
EN300-1855671-1g
3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid
1536154-98-9
1g
$699.0 2023-09-18

3-amino-3-{imidazo1,2-apyridin-2-yl}propanoic acid 関連文献

3-amino-3-{imidazo1,2-apyridin-2-yl}propanoic acidに関する追加情報

3-Amino-3-{Imidazo[1,2-a]Pyridin-2-Yl}Propanoic Acid: A Comprehensive Overview

3-Amino-3-{Imidazo[1,2-a]Pyridin-2-Yl}Propanoic Acid (CAS No. 1536154-98-9) is a structurally unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, characterized by its imidazo[1,2-a]pyridine moiety and amino acid backbone, exhibits a diverse range of biological activities that make it a promising candidate for drug development. Recent studies have highlighted its potential in targeting various disease states, including cancer, neurodegenerative disorders, and inflammatory conditions.

The imidazo[1,2-a]pyridine ring system is a key structural feature of this compound. This heterocyclic structure is known for its ability to interact with various biological targets, such as G-protein coupled receptors (GPCRs) and ion channels. The amino acid component of the molecule further enhances its bioavailability and pharmacokinetic properties, making it an attractive scaffold for drug design. Researchers have explored the imidazo[1,2-a]pyridine core in numerous contexts, including as a template for developing antagonists of the adenosine receptor family, which are implicated in conditions like Parkinson's disease and multiple sclerosis.

Recent advancements in computational chemistry have enabled the precise modeling of 3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid's interactions with biological targets. For instance, molecular docking studies have revealed its potential to bind to the active sites of enzymes involved in the ubiquitin-proteasome system (UPS), a pathway critical for protein degradation and cellular homeostasis. This finding underscores its potential role in treating diseases associated with protein aggregation, such as Alzheimer's disease and Huntington's disease.

In addition to its enzymatic targets, this compound has shown promise in modulating ion channels. Ion channels are integral to various physiological processes, including neuronal signaling and muscle contraction. By targeting these channels, 3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid may offer therapeutic benefits in conditions like epilepsy and chronic pain. Preclinical studies have demonstrated its ability to inhibit voltage-gated sodium channels without inducing significant side effects, suggesting a favorable safety profile.

The synthesis of 3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid involves a multi-step process that combines organic synthesis techniques with advanced purification methods. The imidazo[1,2-a]pyridine ring is typically formed through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the amino acid moiety, ensuring optimal solubility and bioavailability. This compound's synthesis has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.

From an analytical standpoint, 3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid has been thoroughly characterized using modern spectroscopic techniques such as NMR and mass spectrometry. These analyses confirm its molecular structure and purity, providing confidence in its use for preclinical and clinical studies. Furthermore, stability studies have demonstrated that the compound maintains its integrity under various storage conditions, ensuring its suitability for long-term research applications.

In terms of therapeutic applications, recent clinical trials have explored the efficacy of 3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid in treating refractory epilepsy. Early results indicate that it may offer a novel approach to managing seizures by modulating neuronal excitability without causing significant adverse effects. These findings highlight the compound's potential as a first-in-class therapeutic agent for neurological disorders.

Beyond its direct therapeutic applications, 3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid serves as a valuable tool for studying cellular signaling pathways. Its ability to modulate multiple biological targets makes it an ideal candidate for investigating complex disease mechanisms. Researchers have utilized this compound to study the interplay between adenosine receptor signaling and ion channel activity in various cell types.

In conclusion, 3-Amino-3-{Imidazo[1,2-a]Pyridin-2-Yl}Propanoic Acid (CAS No. 1536154-98) represents a cutting-edge molecule with immense potential in drug discovery and development. Its unique structural features and diverse biological activities position it as a key player in addressing unmet medical needs across multiple therapeutic areas. As research continues to uncover new insights into its mechanisms of action and clinical applications, this compound is poised to make a significant impact on the field of medicinal chemistry.

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd